molecular formula C12H21NO4 B3084989 Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate CAS No. 114725-08-5

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Cat. No. B3084989
CAS RN: 114725-08-5
M. Wt: 243.3 g/mol
InChI Key: OXUITRPKWUQXCV-UHFFFAOYSA-N
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Description

“Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is a chemical compound that belongs to the group of alkylating agents . It is a sodium salt and has a strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . It also has the ability to form esters with organic acids .


Synthesis Analysis

The synthesis of “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” involves the reaction of sodium carbonate present in the compound with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .


Molecular Structure Analysis

The molecular formula of “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is C12H21NO4 . Its molecular weight is 243.3 g/mol .


Chemical Reactions Analysis

The sodium carbonate present in “Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” reacts with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .


Physical And Chemical Properties Analysis

“Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 243.3 g/mol .

Scientific Research Applications

Alkylating Agent

This compound belongs to the group of alkylating agents . It has a strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . This property makes it useful in various chemical reactions where alkylation is required.

Esterification Reactions

The sodium carbonate present in this compound reacts with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product . This makes it valuable in the synthesis of various esters.

Synthesis of Isonicotinic Acid Derivatives

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate can also be used in the synthesis of isonicotinic acid derivatives . These derivatives are known to be active against some bacteria , making this compound potentially useful in the development of new antibacterial agents.

Research and Development

This compound is used in various research and development processes . Its unique properties make it a valuable tool in the study of chemical reactions and the development of new compounds.

Synthesis of N-Boc Piperazine Derivatives

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized . This compound can be used as a starting material in the synthesis of these derivatives.

Spectroscopic Studies

This compound has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . This makes it useful in the field of spectroscopy for the study of molecular structures and interactions.

Mechanism of Action

The compound acts as an efficient nucleophile, showing strong alkylation activity towards alkanes and alkenes .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUITRPKWUQXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (21.2 g, 0.127 mol) was added dropwise to a solution of 3-methoxycarbonylpiperidine (40 g, 0.254 mol) in diethyl ether (250 ml) at 0° C. The reaction was heated under reflux for 1 hour and the resulting precipitate filtered off and washed with diethyl ether. The ethereal solution was concentrated under reduced pressure to give the title compound (27.6 g); δ (60 MHz, CDCl3) 1.25 and 1.27 (each 3H, each t, J=7 Hz, 2×OCH2CH3). 1.40-3.70 (9H, m, 2CH2, 3CH, 4CH2, 5CH2 and 6CH2), 3.20 (2H, s, NCH2CO2), 4.10 and 4.15 (each 2H, each q, J=7 Hz, 2×NCH2CO2).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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